molecular formula C14H8F6 B1390573 4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene CAS No. 1138445-35-8

4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene

Cat. No.: B1390573
CAS No.: 1138445-35-8
M. Wt: 290.2 g/mol
InChI Key: OATPJHOIFUCJHS-UHFFFAOYSA-N
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Description

4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene is an organic compound characterized by the presence of multiple fluorine atoms attached to a benzene ring. This compound is of interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized catalysts and reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, altering the oxidation state of the carbon atoms in the benzene ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized aromatic compounds.

Scientific Research Applications

4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene involves its interaction with molecular targets through its fluorine atoms. The electron-withdrawing nature of the fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. This can affect pathways involved in cellular processes, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene is unique due to the specific arrangement and number of fluorine atoms, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity.

Properties

IUPAC Name

4-[difluoro(phenyl)methyl]-2-fluoro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6/c15-12-8-10(6-7-11(12)14(18,19)20)13(16,17)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATPJHOIFUCJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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